3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 61338-28-1
VCID: VC15967627
InChI: InChI=1S/C11H8N2OS/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26 g/mol

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)-

CAS No.: 61338-28-1

Cat. No.: VC15967627

Molecular Formula: C11H8N2OS

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- - 61338-28-1

Specification

CAS No. 61338-28-1
Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
IUPAC Name 8-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C11H8N2OS/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14)
Standard InChI Key VYENVXUCXXIOKF-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC2=C1NC=C(C2=O)C#N

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The core structure of 3-quinolinecarbonitrile consists of a bicyclic aromatic system with a nitrile group (-CN) at the 3-position. In 4-hydroxy-8-(methylthio)-3-quinolinecarbonitrile, two functional groups modify this framework:

  • A hydroxyl group (-OH) at position 4, which introduces polarity and hydrogen-bonding capacity.

  • A methylthio group (-SCH3_3) at position 8, contributing to hydrophobic interactions and potential metabolic stability .

The molecular formula is inferred as C11_{11}H8_{8}N2_{2}OS, with a molecular weight of 216.26 g/mol. Key physicochemical properties, calculated using analog data, include:

PropertyValue
LogP (Partition Coefficient)~2.1 (moderate lipophilicity)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (nitrile, hydroxyl, ether)
Polar Surface Area~70 Ų

Spectral Data

While experimental spectra for this compound are unavailable, analogs such as 4-chloro-8-methoxy-3-quinolinecarbonitrile (CAS 214476-78-5) exhibit characteristic peaks in NMR and mass spectrometry:

  • 1^1H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with methoxy groups at δ ~3.9 ppm .

  • MS (ESI): Dominant [M+H]+^+ peaks near m/z 219–329, depending on substituents .

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of 3-quinolinecarbonitriles typically involves cyclization reactions followed by functionalization. For 4-hydroxy-8-(methylthio)-3-quinolinecarbonitrile, a plausible route involves:

  • Chlorination-Hydrolysis Sequence:

    • Starting with 8-(methylthio)-4-chloro-3-quinolinecarbonitrile, hydrolysis under basic conditions (e.g., NaOH/H2_2O) replaces the chloro group with a hydroxyl group .

    • Example:

      4-Cl-8-SCH3-quinoline-3-CNNaOH4-OH-8-SCH3-quinoline-3-CN\text{4-Cl-8-SCH}_3\text{-quinoline-3-CN} \xrightarrow{\text{NaOH}} \text{4-OH-8-SCH}_3\text{-quinoline-3-CN}
  • Thioether Introduction:

    • The methylthio group at position 8 could be introduced via nucleophilic aromatic substitution using sodium thiomethoxide (NaSCH3_3) on a pre-functionalized quinoline intermediate .

Reaction Optimization

Key parameters from analogous syntheses include:

  • Solvent Systems: 2-Ethoxyethanol and DMF are common for high-temperature reactions .

  • Catalysts: Pyridine hydrochloride facilitates amine substitutions .

  • Yields: Substitution reactions on quinoline scaffolds typically achieve 70–90% yields under optimized conditions .

HazardPrecautionary Measures
Acute toxicity (oral)Avoid ingestion (H302+H312+H332)
Skin irritationWear gloves (H315)
Eye irritationUse safety goggles (H319)

Future Research Directions

  • Synthetic Expansion: Explore coupling reactions to introduce diverse amines at position 4, leveraging methodologies from .

  • Kinase Profiling: Screen against kinase panels to identify specific targets, guided by patent .

  • ADMET Studies: Investigate pharmacokinetic properties, focusing on the hydroxyl group’s impact on solubility and the methylthio group’s metabolic stability.

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